Phosphonic acid,(phenylmethyl)-,mono[4-[2-[(4-chlorophenyl)methyl]-1-oxo-3-phenylpropyl] phenyl] ester,sodium salt
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Overview
Description
Phosphonic acid,(phenylmethyl)-,mono[4-[2-[(4-chlorophenyl)methyl]-1-oxo-3-phenylpropyl] phenyl] ester,sodium salt is a complex organophosphorus compound It is characterized by the presence of a phosphonic acid group, a phenylmethyl group, and a sodium salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid,(phenylmethyl)-,mono[4-[2-[(4-chlorophenyl)methyl]-1-oxo-3-phenylpropyl] phenyl] ester,sodium salt typically involves the reaction of phosphonic acid derivatives with appropriate organic compounds. One common method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate ester . The reaction conditions often require a catalyst, such as methyl iodide, and are carried out under controlled temperatures to ensure the formation of the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple steps of purification and quality control. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid,(phenylmethyl)-,mono[4-[2-[(4-chlorophenyl)methyl]-1-oxo-3-phenylpropyl] phenyl] ester,sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce phosphine compounds.
Scientific Research Applications
Phosphonic acid,(phenylmethyl)-,mono[4-[2-[(4-chlorophenyl)methyl]-1-oxo-3-phenylpropyl] phenyl] ester,sodium salt has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can act as a bioisostere for phosphate groups in biochemical studies.
Mechanism of Action
The mechanism of action of phosphonic acid,(phenylmethyl)-,mono[4-[2-[(4-chlorophenyl)methyl]-1-oxo-3-phenylpropyl] phenyl] ester,sodium salt involves its interaction with molecular targets and pathways. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt various biochemical pathways, leading to its effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
Phosphonic acid, (phenylmethyl)-, diethyl ester: A similar compound with diethyl ester groups instead of the complex ester structure.
Phosphorous acid: A simpler phosphorus oxoacid that serves as a precursor to various phosphonic acid derivatives.
Bisphosphonates: Compounds with two phosphonic acid groups, commonly used in the treatment of osteoporosis.
Uniqueness
Phosphonic acid,(phenylmethyl)-,mono[4-[2-[(4-chlorophenyl)methyl]-1-oxo-3-phenylpropyl] phenyl] ester,sodium salt is unique due to its complex ester structure and the presence of multiple functional groups
Properties
Molecular Formula |
C29H26ClNaO4P+ |
---|---|
Molecular Weight |
527.9 g/mol |
IUPAC Name |
sodium;[4-benzyl-4-[2-benzyl-3-(4-chlorophenyl)propanoyl]cyclohexa-1,5-dien-1-yl]oxy-oxido-oxophosphanium |
InChI |
InChI=1S/C29H26ClO4P.Na/c30-26-13-11-23(12-14-26)20-25(19-22-7-3-1-4-8-22)28(31)29(21-24-9-5-2-6-10-24)17-15-27(16-18-29)34-35(32)33;/h1-17,25H,18-21H2;/q;+1 |
InChI Key |
TVLPUYOJOZHUOM-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C=CC1(CC2=CC=CC=C2)C(=O)C(CC3=CC=CC=C3)CC4=CC=C(C=C4)Cl)O[P+](=O)[O-].[Na+] |
Origin of Product |
United States |
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